Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate
Overview
Description
Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate is a synthetic organic compound with a complex structure It features a cyclopentyl group, a nitroaniline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to form 4-nitroaniline.
Esterification: The final step involves the esterification of the intermediate product with methyl 3-oxopropanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: 2-cyclopentyl-3-(4-aminoanilino)-3-oxopropanoate.
Reduction: 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentyl-3-(4-aminoanilino)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-cyclopentyl-3-(4-chloroanilino)-3-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-22-15(19)13(10-4-2-3-5-10)14(18)16-11-6-8-12(9-7-11)17(20)21/h6-10,13H,2-5H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIFJBHOASPOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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